1-(Cyclobutylamino)-2-methylpropan-2-ol
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Overview
Description
1-(Cyclobutylamino)-2-methylpropan-2-ol is an organic compound characterized by the presence of a cyclobutylamino group attached to a 2-methylpropan-2-ol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Cyclobutylamino)-2-methylpropan-2-ol typically involves the reaction of cyclobutylamine with 2-methylpropan-2-ol under controlled conditions. One common method includes the use of a base catalyst to facilitate the nucleophilic substitution reaction, where cyclobutylamine acts as the nucleophile attacking the electrophilic carbon of 2-methylpropan-2-ol.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in the presence of a suitable solvent and catalyst. The reaction mixture is typically heated to an optimal temperature to ensure complete conversion of the reactants to the desired product. Post-reaction, the product is purified using techniques such as distillation or crystallization to achieve the required purity levels.
Chemical Reactions Analysis
Types of Reactions: 1-(Cyclobutylamino)-2-methylpropan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Various nucleophiles depending on the desired substitution product
Major Products:
Oxidation: Ketones, carboxylic acids
Reduction: Amines, alcohols
Substitution: Substituted amines or alcohols
Scientific Research Applications
1-(Cyclobutylamino)-2-methylpropan-2-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(Cyclobutylamino)-2-methylpropan-2-ol involves its interaction with specific molecular targets, leading to various biochemical effects. The compound may interact with enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-(Cyclobutylamino)-2-methylpropan-2-ol can be compared with other similar compounds, such as:
Cyclobutylamine: Shares the cyclobutylamino group but lacks the 2-methylpropan-2-ol backbone.
2-Methylpropan-2-ol: Contains the same alcohol group but lacks the cyclobutylamino group.
Uniqueness: The combination of the cyclobutylamino group with the 2-methylpropan-2-ol backbone gives this compound unique chemical and physical properties, making it distinct from its individual components and other similar compounds.
Properties
Molecular Formula |
C8H17NO |
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Molecular Weight |
143.23 g/mol |
IUPAC Name |
1-(cyclobutylamino)-2-methylpropan-2-ol |
InChI |
InChI=1S/C8H17NO/c1-8(2,10)6-9-7-4-3-5-7/h7,9-10H,3-6H2,1-2H3 |
InChI Key |
KGFVRWLDPOVWJF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CNC1CCC1)O |
Origin of Product |
United States |
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